molecular formula C19H14FN3OS B2873646 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897464-70-9

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Cat. No.: B2873646
CAS No.: 897464-70-9
M. Wt: 351.4
InChI Key: VDZGHGLKNXBRFG-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazo[2,1-b]thiazole core with a fluorophenyl and phenylacetamide moiety, making it a candidate for various biological activities.

Future Directions

The future directions for this compound could involve further studies on its antiproliferative activities against different cancer cell lines. There could also be potential for the development of more efficient and safer anticancer agents based on this compound . The compound could also be studied for its effects on other diseases, given the diverse biological activities of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction mixture is usually heated in a solvent like benzene for 2-4 hours, leading to the formation of the desired imidazo[2,1-b]thiazole system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide stands out due to its unique combination of a fluorophenyl group and an imidazo[2,1-b]thiazole core, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGHGLKNXBRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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